molecular formula C8H12O2S B12328185 ethyl 2-[(3Z)-thiolan-3-ylidene]acetate

ethyl 2-[(3Z)-thiolan-3-ylidene]acetate

Cat. No.: B12328185
M. Wt: 172.25 g/mol
InChI Key: BOJAVRUWSSQQKS-ALCCZGGFSA-N
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Description

Ethyl 2-[(3Z)-thiolan-3-ylidene]acetate (CAS 114614-89-0) is a sulfur-containing heterocyclic ester with the molecular formula C₈H₁₂O₂S and a molecular weight of 172.24 g/mol . Its structure comprises a five-membered thiolane ring (a saturated sulfur heterocycle) with a Z-configured exocyclic double bond at the 3-position, esterified with an ethyl acetate group.

Properties

Molecular Formula

C8H12O2S

Molecular Weight

172.25 g/mol

IUPAC Name

ethyl (2Z)-2-(thiolan-3-ylidene)acetate

InChI

InChI=1S/C8H12O2S/c1-2-10-8(9)5-7-3-4-11-6-7/h5H,2-4,6H2,1H3/b7-5-

InChI Key

BOJAVRUWSSQQKS-ALCCZGGFSA-N

Isomeric SMILES

CCOC(=O)/C=C\1/CCSC1

Canonical SMILES

CCOC(=O)C=C1CCSC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(thiolan-3-ylidene)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with thiolane-3-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for Ethyl 2-(thiolan-3-ylidene)acetate are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(thiolan-3-ylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(thiolan-3-ylidene)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-(thiolan-3-ylidene)acetate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfur-Containing Heterocyclic Esters
Ethyl 2-(5-Bromo-3-Ethyl-Sulfinyl-1-Benzofuran-2-Yl)Acetate ()
  • Structure : Features a benzofuran core with a sulfinyl (-SO-) group and bromine substituent.
  • Key Differences: The benzofuran ring introduces aromaticity and planar rigidity, contrasting with the non-aromatic thiolane in the target compound. The sulfinyl group enhances polarity and hydrogen-bonding capacity, as evidenced by its crystal structure stabilized by C–H⋯O hydrogen bonds and π-π interactions (centroid distance: 3.814 Å) .
  • Synthesis : Prepared via oxidation of a thioether precursor using 3-chloroperoxybenzoic acid, highlighting the role of electrophilic sulfur chemistry .
Ethyl 2-[6-Methyl-4-(Thietan-3-Yloxy)Pyrimidine-2-Ylthio]Acetate ()
  • Structure : Contains a pyrimidine ring linked to a thietane (four-membered sulfur ring) via an ether bond.
  • The pyrimidine moiety introduces nitrogen-based basicity, absent in the sulfur-only heterocycle of the target compound.
Nitrogen-Containing Heterocyclic Esters
Ethyl 2-{[(3Z)-2-Oxo-2,3-Dihydro-1H-Indol-3-Ylidene]Amino}Acetate ()
  • Structure : Combines an indole-derived lactam with a hydrazone-linked acetate group.
  • The hydrazone group (–NH–N=) enables tautomerism and metal coordination, absent in the target compound.
  • Molecular Weight : 232.24 g/mol , significantly higher due to the indole and additional functional groups .
Ethyl 2-[(3Z)-Pyrrolidin-3-Ylidene]Acetate Hydrochloride ()
  • Structure : A pyrrolidine (five-membered nitrogen ring) analog with a Z-configured double bond.
  • Key Differences: Replacement of sulfur with nitrogen alters electronic properties (e.g., basicity, hydrogen-bonding capacity).
Stereochemical and Functional Group Variations
(3Z)-3-Hexenyl Acetate ()
  • Structure : A simple ester with a Z-configured hexenyl chain.
  • Key Differences :
    • The linear alkene chain lacks heterocyclic rigidity, leading to higher volatility (common in fruit aroma compounds).
    • Demonstrates how Z-configuration influences physical properties like boiling point and odor profile .
Ethyl [(3Z)-3-(Acetylhydrazono)-2-Oxo-2,3-Dihydro-1H-Indol-1-Yl]Acetate ()
  • Structure: Incorporates an acetylhydrazono group (–NH–N=C(O)CH₃) on an indole scaffold.
  • Molecular weight (289.29 g/mol) exceeds that of the target compound due to the indole and acetylhydrazone moieties .

Structural and Property Comparison Table

Compound Molecular Formula Heterocycle Key Substituents Molecular Weight (g/mol) Notable Features
Ethyl 2-[(3Z)-thiolan-3-ylidene]acetate C₈H₁₂O₂S Thiolane Z-configured double bond 172.24 Non-aromatic, sulfur-rich
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate C₁₄H₁₅BrO₄S Benzofuran Br, SOEt 359.29 Aromatic, π-π interactions
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₂H₁₅N₂O₃S₂ Pyrimidine Thietane, methyl 315.39 Ru/Co-catalyzed synthesis
Ethyl 2-{[(3Z)-2-oxoindolin-3-ylidene]amino}acetate C₁₂H₁₂N₂O₃ Indole Hydrazone 232.24 Tautomerism potential
(3Z)-3-Hexenyl acetate C₈H₁₄O₂ None Z-alkene 142.20 High volatility, fruit aroma

Bioactivity Insights :

  • Thiazole derivatives () and diketopiperazines () exhibit cytotoxicity and antiviral activity, hinting at possible bioactivity for the target compound if similarly functionalized.
  • The thiolane ring’s electron-rich sulfur atom may influence binding in enzymatic or receptor systems, though specific data are lacking.

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